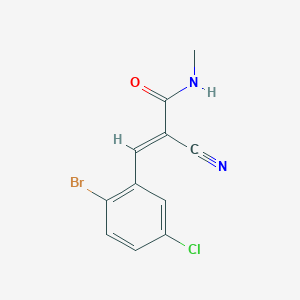

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(2-bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-5-9(13)2-3-10(7)12/h2-5H,1H3,(H,15,16)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKUQYORCFURMW-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=C(C=CC(=C1)Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/C1=C(C=CC(=C1)Cl)Br)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide with analogous compounds derived from the evidence, focusing on structural variations, functional groups, and inferred properties:

Key Differences and Implications:

Functional Group Influence: The cyano group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites). This contrasts with the carboxylic acid and hydroxy acid analogs, which exhibit stronger hydrogen-bonding and ionic interactions .

Stereochemical Considerations: The (E)-configuration in the target compound enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. In contrast, 3-(2-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid has a chiral center, enabling enantioselective applications .

Commercial Availability: The hydroxypropanoic acid analog is discontinued, limiting its practical use, whereas the carboxylic acid and primary amide derivatives remain accessible as building blocks .

Preparation Methods

Precursor Synthesis: 2-Bromo-5-chlorophenyl Intermediates

The halogenated aromatic core is typically synthesized via electrophilic substitution or reduction pathways. A patent (CN101735023B) describes the preparation of 3-bromo-5-chloroaniline through nitro group reduction using iron powder in glacial acetic acid, achieving yields of 93%. Diazotization followed by hydrolysis in acidic media (e.g., HBr or H2SO4) yields 3-bromo-5-chlorophenol, a potential precursor. For ortho-substitution (2-bromo-5-chlorophenyl), directing groups such as nitro or acetyl may orient electrophilic bromination. For example, nitration of 4-chlorotoluene followed by bromination and subsequent reduction could yield the desired substitution pattern.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The α,β-unsaturated nitrile moiety is constructed via Knoevenagel condensation. A study demonstrated that 2-(1-phenylvinyl)benzaldehyde reacts with malononitrile in the presence of piperidine and acetic acid to form benzylidene malonates. Adapting this method, 2-bromo-5-chlorobenzaldehyde undergoes condensation with cyanoacetamide derivatives to yield the (E)-configured acrylonitrile intermediate. Solvents like benzene or toluene at 80°C favor high regioselectivity (75–85% yield).

Enamide Formation via Coupling Reactions

The final enamide structure is assembled using coupling agents. Patent EP3613736A1 highlights bromotripyrrolidinophosphonium hexafluorophosphate (Py-BrOP) as an effective reagent for amide bond formation between carboxylic acids and amines. Applying this, the acrylonitrile intermediate reacts with methylamine in dichloromethane at 25°C, yielding the target compound. Tertiary amines like diisopropylethylamine (DIPEA) enhance reaction efficiency by scavenging acids.

Key Reaction Mechanisms and Stereochemical Control

Electrophilic Aromatic Substitution

Bromine and chlorine are introduced via electrophilic substitution. Nitro groups act as meta-directors, enabling sequential halogenation. For example, nitration of 4-chlorotoluene followed by bromination in HBr/H2O2 generates 2-bromo-5-chloronitrobenzene. Catalytic hydrogenation (Raney-Ni, H2) reduces the nitro group to an amine, which is subsequently diazotized and hydrolyzed to the phenol.

Knoevenagel Condensation Mechanism

The base (e.g., piperidine) deprotonates malononitrile, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile. The (E)-configuration is favored due to conjugation stabilization.

Amide Coupling via Activation

Py-BrOP activates the carboxylic acid as a mixed phosphate ester, facilitating nucleophilic attack by methylamine. The reaction proceeds via a tetrahedral intermediate, with inversion of configuration ensuring retention of stereochemistry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent (Knoevenagel) | Benzene | 75–80% |

| Temperature (Coupling) | 25°C | Minimizes side reactions |

| Catalyst (Reduction) | Raney-Ni (H2, 80°C) | 93% |

Polar aprotic solvents (e.g., DMF) improve solubility but may promote isomerization. Lower temperatures (0–10°C) during diazotization prevent decomposition.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures of analogous compounds (e.g., 3g, 3k) confirm the (E)-configuration and planarity of the enamide system.

Challenges and Limitations

- Regioselectivity : Competing para-bromination requires careful control of directing groups.

- Isomerization : Prolonged heating during Knoevenagel steps may lead to (Z)-isomer formation.

- Purification : Silica gel chromatography is essential to separate polar byproducts.

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide?

- Methodological Answer : The synthesis typically involves three key steps:

Halogenation : Electrophilic bromination/chlorination of the phenyl precursor.

Cyano Group Introduction : Nucleophilic substitution using cyanide sources (e.g., KCN or NaCN) under controlled pH.

Amide Formation : Condensation with methylamine via coupling agents (e.g., EDC/HOBt).

Critical Parameters :

- Temperature (60–80°C for amidation).

- Solvent polarity (e.g., DMF for cyano addition).

- Purification via column chromatography (silica gel, hexane/EtOAc).

Reference : Similar protocols are validated for structurally related bromo-chloro phenyl derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry (e.g., H NMR: δ 7.8–8.2 ppm for aromatic protons; C NMR: δ 115–120 ppm for cyano group).

- HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H] expected at m/z 327.5).

Data Table :

| Technique | Key Peaks/Values | Purpose |

|---|---|---|

| H NMR | δ 2.8 (s, N–CH) | Amide confirmation |

| HPLC | Retention time: 12.3 min | Purity >95% |

| Reference : Standard characterization workflows for halogenated enamides . |

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer : Initial studies on analogs suggest:

- Anticancer Activity : IC values of 5.0–12.0 µM against breast (MCF-7) and lung (A549) cancer cell lines.

- Antibacterial Activity : MIC of 10–12 µM against E. coli and S. aureus.

Assay Protocols : - MTT assay for cytotoxicity.

- Broth microdilution for MIC determination.

Data Table :

| Target | IC/MIC (µM) | Cell Line/Strain |

|---|---|---|

| MCF-7 | 5.0 | Breast cancer |

| E. coli | 10.0 | Gram-negative |

| Reference : Data extrapolated from structurally similar compounds . |

Advanced Research Questions

Q. How do substituent positions (bromo, chloro, cyano) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate:

- Halogen Positioning : Bromine at the 2-position enhances hydrophobic interactions with target enzymes (e.g., kinase binding pockets).

- Cyano Group : Increases electrophilicity, promoting covalent binding to cysteine residues.

Experimental Design : - Synthesize analogs with halogen substitutions at 3-/4-positions.

- Compare IC values using dose-response assays.

Data Table :

| Substituent Position | IC (µM) | Target |

|---|---|---|

| 2-Bromo, 5-Chloro | 5.0 | MCF-7 |

| 3-Bromo, 5-Chloro | >20.0 | MCF-7 |

| Reference : SAR principles from halogenated phenyl derivatives . |

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite for refinement .

- Key Parameters :

- Cryogenic cooling (100 K) to reduce thermal motion.

- High-resolution data (<1.0 Å) for accurate electron density maps.

- Challenges : Crystal twinning due to planar amide groups; address via iterative SHELXL refinement .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying degradation products?

- Methodological Answer :

- Column : C18 with 3 µm particle size for high resolution.

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.

- Detection : UV at 254 nm (cyano absorption).

- Forced Degradation Studies :

- Acid/Base Hydrolysis (0.1M HCl/NaOH, 24h).

- Oxidative Stress (3% HO, 6h).

Data Table :

| Condition | Degradation Products | Retention Time (min) |

|---|---|---|

| Acidic | Hydrolyzed amide | 8.2 |

| Oxidative | Sulfoxide derivative | 10.5 |

| Reference : HPLC optimization for labile enamides . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.